molecular formula C6H3F4N B1399116 2-(Difluoromethyl)-3,6-difluoropyridine CAS No. 1374659-43-4

2-(Difluoromethyl)-3,6-difluoropyridine

Cat. No. B1399116
CAS RN: 1374659-43-4
M. Wt: 165.09 g/mol
InChI Key: QIMRMWXRNIWBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Difluoromethyl 2-pyridyl sulfone” is a previously unknown compound that was found to act as a novel and efficient gem-difluoroolefination reagent for both aldehydes and ketones . It is also used as a reagent in the nucleophilic difluoro (sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .


Molecular Structure Analysis

The molecular structure of “Difluoromethyl 2-pyridyl sulfone” is represented by the empirical formula C6H5F2NO2S . The fluorinated sulfinate intermediate in the reaction is relatively stable, which can be observed by 19 F NMR and trapped with CH 3 I .


Chemical Reactions Analysis

“Difluoromethyl 2-pyridyl sulfone” is used in the gem-difluoroolefination of aldehydes and ketones . It was found that the fluorinated sulfinate intermediate in the reaction is relatively stable .

Scientific Research Applications

Photocatalytic Difluoromethylation

2-(Difluoromethyl)-3,6-difluoropyridine: is utilized in photocatalytic difluoromethylation reactions. These reactions are crucial in organic synthesis, as they introduce difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds . This process is significant in enhancing the physical properties of organic compounds, such as solubility, metabolic stability, and lipophilicity .

Medicinal Chemistry

In medicinal chemistry, the compound plays a pivotal role in the late-stage difluoromethylation of molecules. This technique is used to modify biologically active compounds by introducing difluoromethyl groups, which can enhance drug properties like metabolic stability and cell membrane permeability .

Agrochemicals

The introduction of the CF2 motif, as found in 2-(Difluoromethyl)-3,6-difluoropyridine , into agrochemicals can significantly improve the metabolic stability and bioavailability of target molecules, making it a valuable component in the development of new agrochemicals .

Materials Science

In materials science, the compound’s derivatives are used to modify the physical properties of materials. The difluoromethyl group is known for its ability to improve solubility and lipophilicity, which are important in the development of new materials .

Organic Synthesis

This compound is also a key player in organic synthesis, where it’s used for the introduction of difluoromethyl groups into various substrates. This modification can lead to the creation of novel organic compounds with improved chemical and physical properties .

Chemical Engineering

In chemical engineering, 2-(Difluoromethyl)-3,6-difluoropyridine is involved in the development of processes for the synthesis of complex molecules. Its unique reactivity and the ability to introduce fluorine atoms into organic molecules make it an asset in process chemistry .

Pharmaceutical Applications

The compound is instrumental in the synthesis of fluorine-containing pharmaceuticals. Its difluoromethyl group is a lipophilic bioisostere of hydroxyl and thiol groups, which is exploited to improve the binding affinity and membrane permeability of drugs .

Chemical Reactivity Studies

Studies on the hydrolytic reactivity of derivatives of 2-(Difluoromethyl)-3,6-difluoropyridine have provided insights into the stability and reactivity of such compounds under various conditions, which is essential for their application in different chemical reactions .

Mechanism of Action

Target of Action

Similar compounds such as difluoromethylornithine (dfmo, eflornithine) are known to target the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (odc), which is a powerful approach in the fight against diverse viruses .

Mode of Action

It’s worth noting that similar compounds like dfmo inhibit the enzyme ornithine decarboxylase (odc), which plays a crucial role in the polyamine biosynthetic pathway . This inhibition disrupts the pathway, affecting the growth and proliferation of cells.

Biochemical Pathways

Compounds with similar structures, such as dfmo, are known to impact the polyamine biosynthetic pathway . This pathway is essential for cell growth and proliferation, and its disruption can have significant downstream effects.

Pharmacokinetics

The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, both of which are critical considerations in the field of medication design .

Result of Action

Similar compounds like dfmo have shown to have a strong and advantageous binding affinity, with the negative number indicating stability . This suggests that 2-(Difluoromethyl)-3,6-difluoropyridine may also exhibit strong binding affinities, leading to significant molecular and cellular effects.

Action Environment

It’s worth noting that the biological environment can slightly change the molecular structure of similar compounds like dfmo . This suggests that environmental factors may also influence the action of 2-(Difluoromethyl)-3,6-difluoropyridine.

properties

IUPAC Name

2-(difluoromethyl)-3,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMRMWXRNIWBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-3,6-difluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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